Methyl 2,3,4-trifluoro-5-methoxybenzoate
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Overview
Description
Methyl 2,3,4-trifluoro-5-methoxybenzoate is an organic compound with the molecular formula C9H7F3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-trifluoro-5-methoxybenzoate typically involves the esterification of 2,3,4-trifluoro-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-trifluoro-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2,3,4-trifluoro-5-methoxybenzoic acid.
Reduction: 2,3,4-trifluoro-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,4-trifluoro-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,3,4-trifluoro-5-methoxybenzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,5-trifluoro-4-methoxybenzoate
- Methyl 2,4,5-trifluoro-3-methoxybenzoate
- Methyl 2-methoxybenzoate
Uniqueness
Methyl 2,3,4-trifluoro-5-methoxybenzoate is unique due to the specific arrangement of fluorine and methoxy groups on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.
Properties
Molecular Formula |
C9H7F3O3 |
---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
methyl 2,3,4-trifluoro-5-methoxybenzoate |
InChI |
InChI=1S/C9H7F3O3/c1-14-5-3-4(9(13)15-2)6(10)8(12)7(5)11/h3H,1-2H3 |
InChI Key |
ZWMNSHFKUTZUEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)F)F)F |
Origin of Product |
United States |
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